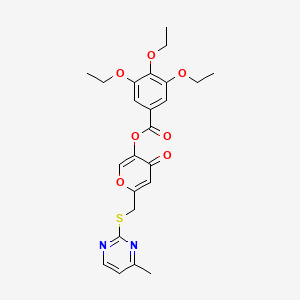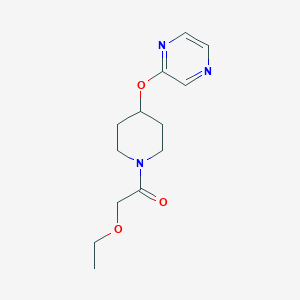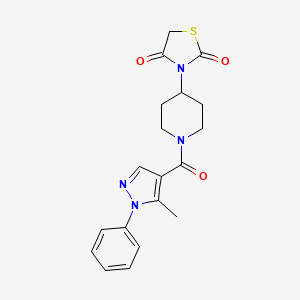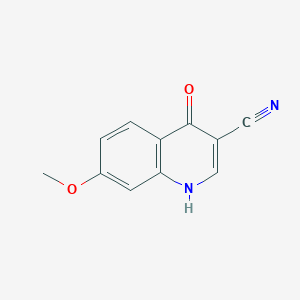
4-Hydroxy-7-methoxyquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 4-Hydroxy-7-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C<sub>11</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> . It is also known by its IUPAC name: 7-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .
- The compound features a quinoline ring system with a hydroxyl group at position 7 and a methoxy group at position 6. The presence of a cyano group (carbonitrile) at position 3 adds to its chemical functionality.
Synthesis Analysis
- The synthesis of quinoline derivatives often involves various classical protocols, such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions.
- Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been explored for constructing quinoline scaffolds.
Molecular Structure Analysis
- The molecular structure of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile consists of a quinoline ring system with additional functional groups.
- The IUPAC name provides information about the positions of the hydroxyl group, methoxy group, and carbonitrile group.
Chemical Reactions Analysis
- The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations.
- Further research is needed to explore specific reactions involving this compound.
Physical And Chemical Properties Analysis
- Molecular Weight : 200.19 g/mol
- Melting Point : Approximately 213-217 °C
- Solubility : Soluble in organic solvents
- Storage : Refrigerator
科学的研究の応用
Corrosion Inhibition
4-Hydroxy-7-methoxyquinoline-3-carbonitrile and its derivatives have been extensively studied for their corrosion inhibition properties. Research demonstrates these compounds' effectiveness in protecting metals, particularly iron, from corrosion. Computational studies have elucidated the relationship between corrosion inhibition and various chemical properties, such as electronic structure and molecule-metal interaction energies (Erdoğan et al., 2017). Similarly, experimental studies on these derivatives have shown their potential as green corrosion inhibitors for mild steel in acidic media, with high inhibition efficiency and adherence to the Langmuir adsorption isotherm (Singh, Srivastava, & Quraishi, 2016).
Antimicrobial Properties
These compounds have also been investigated for their antimicrobial properties. A study on 6-methoxyquinoline-3-carbonitrile derivatives revealed moderate activities against a range of bacteria and fungi. Specific derivatives showed high antimicrobial activity, offering potential for developing new antimicrobial agents (Hagrs et al., 2015).
Fluorescent Dyes
In addition to these applications, certain derivatives of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile have been utilized as fluorescent dyes. Studies have synthesized highly fluorescent and stable derivatives, indicating their utility in various spectroscopic applications (Enoua, Uray, & Stadlbauer, 2012).
Cancer Research
Moreover, certain quinoline derivatives have been explored for their role in cancer research, specifically in inhibiting the epidermal growth factor receptor (EGFR) kinase. These inhibitors have shown potential in the treatment of cancers overexpressing EGF-R or HER-2, contributing to the development of targeted cancer therapies (Wissner et al., 2000).
Tubulin Polymerization Inhibitors
Additionally, 4-Hydroxy-7-methoxyquinoline-3-carbonitrile derivatives have been studied as tubulin polymerization inhibitors, which is significant in the context of cancer treatment, as these compounds have shown potent activity against various cancer cell lines (Lee et al., 2011).
Safety And Hazards
- The compound is classified as hazardous due to its potential oral toxicity (Acute Tox. 4) and eye damage (Eye Dam. 1).
- Proper precautions should be taken during handling and storage.
将来の方向性
- Investigate the compound’s pharmacological properties and potential applications.
- Explore modifications to enhance its bioactivity or selectivity.
Please note that this analysis is based on available information, and further research may provide additional insights. 🌟
特性
IUPAC Name |
7-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANBXSWAAPZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-methoxyquinoline-3-carbonitrile | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2781702.png)
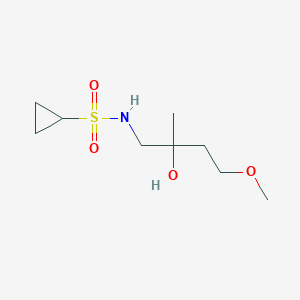
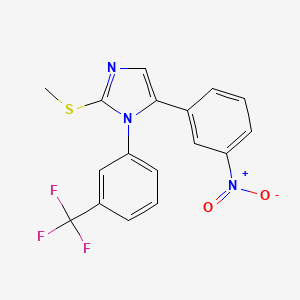
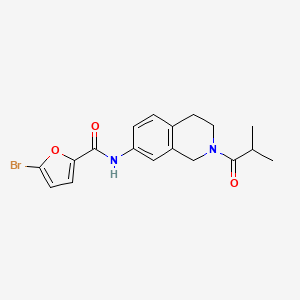
![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2781707.png)
![1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781709.png)
![4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide](/img/structure/B2781710.png)
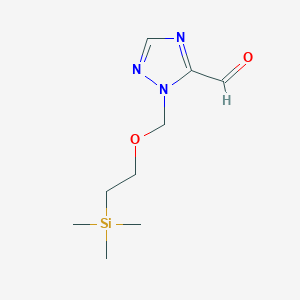
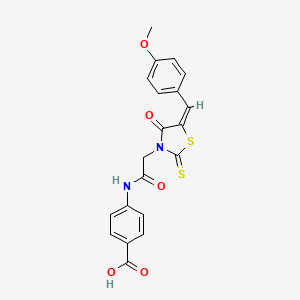
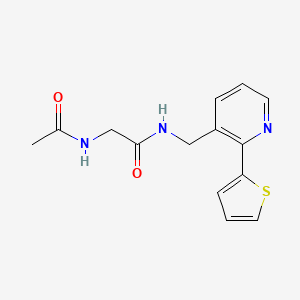
![7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole](/img/structure/B2781716.png)
